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molecular formula C12H14O4<br>C6H4(COOC2H5)2<br>C12H14O4 B118142 Diethyl phthalate CAS No. 84-66-2

Diethyl phthalate

Cat. No. B118142
M. Wt: 222.24 g/mol
InChI Key: FLKPEMZONWLCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293695

Procedure details

A mixture of 9.5 g of 5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid (Compound X where R1 =C2H5), 0.8 g of copper powder and 250 ml of diethyl phthalate was heated at 250° to 260° C. for 25 minutes. After cooling, the reaction mixture was separated by partitioning between chloroform and aqueous potassium carbonate solution. The aqueous layer which separated out was acidified with hydrochloric acid and extracted with chloroform. The extract was treated with charcoal, and washed with water, dried and concentrated. The crystals precipitated by adding ethanol were collected by filtration to obtain 4.2 g of 5,8-dihydro-5-ethyl-8-oxofuro[3,2-b]-1,8-naphthyridine-7-carboxylic acid (Compound Ia where R1 =C2H5).
Name
5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[N:11]=[C:10]3[CH:13]=[C:14](C(O)=O)[O:15][C:9]3=[CH:8][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2]>[Cu].C(OCC)(=O)C1C(=CC=CC=1)C(OCC)=O>[CH2:1]([N:3]1[C:12]2[N:11]=[C:10]3[CH:13]=[CH:14][O:15][C:9]3=[CH:8][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2]

Inputs

Step One
Name
5,8-dihydro-5-ethyl-8-oxofuro-[3,2-b]-1,8-naphthyridine-2,7-dicarboxylic acid
Quantity
9.5 g
Type
reactant
Smiles
C(C)N1C=C(C(C=2C=C3C(=NC12)C=C(O3)C(=O)O)=O)C(=O)O
Name
copper
Quantity
0.8 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C=1C(C(=O)OCC)=CC=CC1)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 250° to 260° C. for 25 minutes
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated
CUSTOM
Type
CUSTOM
Details
by partitioning between chloroform and aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer which separated out
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
ADDITION
Type
ADDITION
Details
The extract was treated with charcoal
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
ADDITION
Type
ADDITION
Details
by adding ethanol
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=C(C(C=2C=C3C(=NC12)C=CO3)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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